1-(4-Iodophenoxy)-4-nitrobenzene
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Overview
Description
1-(4-Iodophenoxy)-4-nitrobenzene is an organic compound characterized by the presence of an iodophenoxy group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenoxy)-4-nitrobenzene typically involves the reaction of 4-iodophenol with 4-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate are commonly used.
Reduction: Hydrogen gas and palladium catalysts are typical reagents for reducing the nitro group.
Major Products Formed:
Biaryl Compounds: Formed through substitution reactions.
Amino Derivatives: Formed through the reduction of the nitro group.
Scientific Research Applications
1-(4-Iodophenoxy)-4-nitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenoxy)-4-nitrobenzene is primarily related to its chemical reactivity. The iodophenoxy group can interact with various molecular targets through substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can influence biological pathways and molecular processes, making the compound valuable in research and development .
Comparison with Similar Compounds
4-Iodophenol: Shares the iodophenoxy group but lacks the nitro group, making it less reactive in certain contexts.
4-Nitrophenol: Contains the nitro group but lacks the iodophenoxy group, resulting in different chemical properties.
Bis(4-iodophenoxy)triphenylantimony: A compound with multiple iodophenoxy groups, used in specialized applications.
Uniqueness: 1-(4-Iodophenoxy)-4-nitrobenzene is unique due to the combination of the iodophenoxy and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This dual functionality makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Properties
IUPAC Name |
1-(4-iodophenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBZWDKOFXLDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302993 |
Source
|
Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21969-05-1 |
Source
|
Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21969-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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